1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
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Overview
Description
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound with a complex structure, characterized by the presence of an ethoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(4-ethoxyphenoxy)butanol: This step involves the reaction of 4-ethoxyphenol with 1,4-dibromobutane under basic conditions to form the butoxy linkage.
Final Coupling: The final step involves the coupling of 4-(4-ethoxyphenoxy)butanol with 2,3-dimethylbenzene under acidic or catalytic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may also be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethoxyphenol or ethoxybenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The butoxy chain and dimethylbenzene core contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
- 1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene
- 1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene
Comparison: 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-10-12-19(13-11-18)22-14-5-6-15-23-20-9-7-8-16(2)17(20)3/h7-13H,4-6,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFVUCZVWOHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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